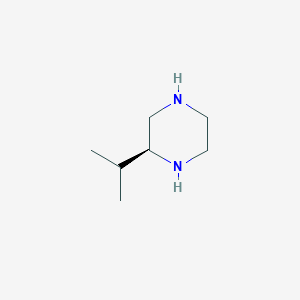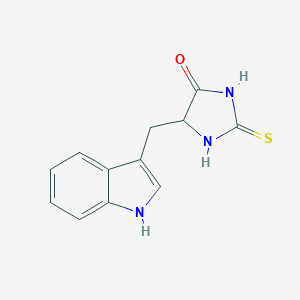
DL-アドレナリン塩酸塩
概要
説明
ラセピネフリン塩酸塩は、エピネフリンのエナンチオマーの塩酸塩のラセミ混合物です。 ラセピネフリン塩酸塩は、主に気管支拡張薬として使用され、喘息などの間欠的な軽度の症状(喘鳴、胸の締め付け、息切れなど)を一時的に緩和します .
科学的研究の応用
ラセピネフリン塩酸塩は、次のものを含む、幅広い科学研究における応用があります。
化学: 機器の較正や方法の妥当性確認のための分析化学における基準物質として使用されます。
生物学: アドレナリン受容体への影響や神経伝達における役割について研究されています。
医学: 呼吸器疾患の治療における有効性と安全性を評価するための臨床試験で使用されます。
作用機序
ラセピネフリン塩酸塩は、αおよびβアドレナリン受容体を刺激することでその効果を発揮します。主な治療効果は、β2アドレナリン受容体への作用によって生じ、これはアデニルシクラーゼを活性化し、細胞内cAMP産生を増加させます。これにより気管支平滑筋が弛緩し、気管支けいれん、喘鳴、胸の締め付けが緩和されます。 さらに、全身的な血管収縮と消化管弛緩を引き起こし、心臓を刺激し、気管支と脳血管を拡張します .
類似化合物:
アルブテロール: 喘息の緩和に使用される別の気管支拡張薬。
エピネフリン: ラセピネフリンの非ラセミ体であり、アナフィラキシーや心停止に使用されます。
サルブタモール: 喘息や慢性閉塞性肺疾患に使用される選択的なβ2アドレナリン受容体作動薬.
比較:
ラセピネフリン塩酸塩対アルブテロール: ラセピネフリン塩酸塩は非選択的作動薬ですが、アルブテロールはβ2アドレナリン受容体に対して選択的であり、気管支平滑筋弛緩に対するアルブテロールの特異性を高めます。
ラセピネフリン塩酸塩対エピネフリン: ラセピネフリン塩酸塩はラセミ混合物ですが、エピネフリンは単一のエナンチオマーです。エピネフリンは、アナフィラキシーの緊急治療など、より幅広い用途があります。
ラセピネフリン塩酸塩対サルブタモール: どちらも喘息の緩和に使用されますが、サルブタモールはβ2アドレナリン受容体に対してより選択的であるため、αアドレナリン受容体刺激に関連する副作用のリスクが軽減されます.
生化学分析
Biochemical Properties
DL-Adrenaline Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is synthesized from norepinephrine by the action of the enzyme phenylethanolamine N-methyltransferase . The nature of these interactions is primarily regulatory, with DL-Adrenaline Hydrochloride often acting as a key modulator of enzymatic activity.
Cellular Effects
DL-Adrenaline Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it increases heart rate, myocardial contractility, and renin release via beta-1 receptors .
Molecular Mechanism
The mechanism of action of DL-Adrenaline Hydrochloride is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Adrenaline Hydrochloride change over time. It remains stable for 1 year at room temperature and in emergency physician transport vehicles
Dosage Effects in Animal Models
The effects of DL-Adrenaline Hydrochloride vary with different dosages in animal models. For instance, in the perinatal model of cardiac arrest, peak plasma epinephrine concentrations in animals were higher and were achieved sooner after central or low-lying umbilical venous administration compared with the endotracheal route, despite a lower intravenous dose .
Metabolic Pathways
DL-Adrenaline Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . It is rapidly inactivated mainly by enzymic transformation to metanephrine or normetanephrine, either of which is then conjugated and excreted in the urine in the form of both sulfates and glucuronides .
準備方法
合成経路と反応条件: ラセピネフリン塩酸塩は、d-エピネフリンとl-エピネフリンのエナンチオマーを等量混合することにより合成されます。合成には以下の手順が含まれます。
出発物質: 合成は、カテコールとクロロアセチルクロリドから始まります。
中間体の生成: カテコールはクロロアセチルクロリドと反応して、3,4-ジヒドロキシアセトフェノンを生成します。
アミンの付加: 次に、中間体はメチルアミンと反応して、3,4-ジヒドロキシ-N-メチルアセトフェノンを生成します。
還元: ケトン基が還元されて最終生成物であるラセピネフリンが生成されます。
塩酸塩の生成: ラセミ混合物は、その後塩酸で処理されてラセピネフリン塩酸塩が生成されます.
工業生産方法: ラセピネフリン塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と有効性を確保するための厳格な品質管理が含まれています。 この化合物は、通常、汚染や劣化を防ぐために制御された環境で生産されます .
化学反応の分析
反応の種類: ラセピネフリン塩酸塩は、次のものを含むいくつかの種類の化学反応を起こします。
酸化: この化合物は酸化されてアドレノクロムを生成することができます。
還元: 還元反応はラセピネフリン塩酸塩を対応するアルコールに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物:
酸化: アドレノクロム。
還元: 対応するアルコール。
類似化合物との比較
Albuterol: Another bronchodilator used for asthma relief.
Epinephrine: The non-racemic form of racepinephrine, used for anaphylaxis and cardiac arrest.
Salbutamol: A selective beta2-adrenergic receptor agonist used for asthma and chronic obstructive pulmonary disease.
Comparison:
Racepinephrine Hydrochloride vs. Albuterol: Racepinephrine hydrochloride is a non-selective agonist, while albuterol is selective for beta2-adrenergic receptors, making albuterol more specific for bronchial smooth muscle relaxation.
Racepinephrine Hydrochloride vs. Epinephrine: Racepinephrine hydrochloride is a racemic mixture, whereas epinephrine is a single enantiomer. Epinephrine has a broader range of applications, including emergency treatment for anaphylaxis.
Racepinephrine Hydrochloride vs. Salbutamol: Both are used for asthma relief, but salbutamol is more selective for beta2-adrenergic receptors, reducing the risk of side effects associated with alpha-adrenergic receptor stimulation.
特性
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-methylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATADHKWKHYVBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]CC(C1=CC(=C(C=C1)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1'-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B162958.png)
![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)
![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)




![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)

![Methyl 2-[(prop-2-yn-1-yl)amino]benzoate](/img/structure/B162985.png)


